Phosphonic acid, bis(nonylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, bis(nonylphenyl) ester is an organophosphorus compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acid esters are widely used in various industrial applications due to their unique chemical properties, including their ability to act as flame retardants, plasticizers, and stabilizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, bis(nonylphenyl) ester can be synthesized through several methods. One common approach involves the reaction of nonylphenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphite ester, which is then oxidized to the corresponding phosphonic acid ester. The reaction conditions typically involve refluxing the reactants in an organic solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. Industrial production methods may include the use of specialized reactors and catalysts to optimize the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, bis(nonylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: The ester can undergo nucleophilic substitution reactions, where the nonylphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acid esters .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, bis(nonylphenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biomolecular probe.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial products
Wirkmechanismus
The mechanism of action of phosphonic acid, bis(nonylphenyl) ester involves its interaction with molecular targets through its phosphorus atom. The compound can form strong bonds with metal ions and other electrophilic species, making it effective in catalysis and coordination chemistry. The pathways involved in its action include nucleophilic attack on the phosphorus atom and subsequent formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, bis(nonylphenyl) ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphinic acid esters: These esters have one less oxygen atom bonded to the phosphorus atom, resulting in different chemical properties.
Phosphonite esters: These compounds are more reactive due to the presence of a P-H bond
Similar Compounds
- Phosphoric acid, bis(nonylphenyl) ester
- Phosphinic acid, bis(nonylphenyl) ester
- Phosphonite, bis(nonylphenyl) ester
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
112124-76-2 |
---|---|
Molekularformel |
C30H46O3P+ |
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
InChI-Schlüssel |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.